molecular formula C54H78N12O9 B14078482 methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate

methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate

Cat. No.: B14078482
M. Wt: 1039.3 g/mol
InChI Key: WZGIATGBIBDSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BW 633C involves the formation of an octapeptide chain with specific amino acids, including leucine and valine, linked by an aminoalcohol bond . The exact synthetic route and reaction conditions are proprietary and not widely published. peptide synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

Industrial Production Methods

Industrial production of peptides like BW 633C often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity by optimizing reaction conditions such as temperature, solvent, and coupling reagents.

Chemical Reactions Analysis

Types of Reactions

BW 633C, like other peptides, can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

BW 633C has a range of applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of BW 633C involves its interaction with specific molecular targets, such as receptors or enzymes, through its unique amino acid sequence and structure. The aminoalcohol linkage between leucine and valine may play a crucial role in its binding affinity and specificity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    BW 631C: Another octapeptide with a different amino acid sequence.

    BW 634C: A peptide with a similar structure but different functional groups.

Uniqueness

BW 633C is unique due to its specific amino acid sequence and the presence of an aminoalcohol linkage between leucine and valine . This structural feature may confer distinct biological activities and binding properties compared to other peptides.

Properties

IUPAC Name

methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78N12O9/c1-8-34(6)47(52(72)64-43(54(74)75-7)24-36-18-13-10-14-19-36)65-51(71)46(33(4)5)58-29-45(67)40(22-32(2)3)61-49(69)42(26-38-28-57-31-60-38)62-48(68)41(23-35-16-11-9-12-17-35)63-50(70)44-20-15-21-66(44)53(73)39(55)25-37-27-56-30-59-37/h9-14,16-19,27-28,30-34,39-47,58,67H,8,15,20-26,29,55H2,1-7H3,(H,56,59)(H,57,60)(H,61,69)(H,62,68)(H,63,70)(H,64,72)(H,65,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGIATGBIBDSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C)C)NCC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78N12O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1039.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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